molecular formula C21H16N6O4S B11394956 4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11394956
M. Wt: 448.5 g/mol
InChI Key: LXZHVXHWTCANJL-UHFFFAOYSA-N
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Description

4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a molecular formula of C21H16N6O4S and a molecular weight of 448.4545.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-ethoxy benzoylchloride in the presence of triethylamine. The reaction is carried out in dichloroethane at 0°C, followed by gradual warming to room temperature. The product is then purified using silica-gel column chromatography and recrystallized from methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16N6O4S

Molecular Weight

448.5 g/mol

IUPAC Name

4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H16N6O4S/c28-18-11-14-27(16-5-2-1-3-6-16)25-19(18)20(29)24-15-7-9-17(10-8-15)32(30,31)26-21-22-12-4-13-23-21/h1-14H,(H,24,29)(H,22,23,26)

InChI Key

LXZHVXHWTCANJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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